Tylosin tartrate
Overview
Description
Tylosin tartrate is a macrolide antibiotic primarily used in veterinary medicine. It is effective against a broad spectrum of Gram-positive bacteria and certain Gram-negative bacteria. This compound is derived from the fermentation product of the bacterium Streptomyces fradiae . It is commonly used to treat infections in livestock and poultry, and it has applications in promoting growth in some animal species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tylosin tartrate is synthesized through the fermentation of Streptomyces fradiae. The fermentation broth is subjected to various purification processes, including solvent extraction and crystallization, to isolate tylosin . The isolated tylosin is then reacted with tartaric acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation followed by downstream processing to purify the antibiotic. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of tylosin. After fermentation, the broth is filtered, and the tylosin is extracted using organic solvents. The extracted tylosin is then crystallized with tartaric acid to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Tylosin tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its photodegradation, which involves the breakdown of this compound under light exposure .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and the photo-Fenton process are commonly used for the oxidation of this compound.
Reduction: Specific reducing agents are not commonly used for this compound, but general reduction conditions can apply.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Major Products
The major products formed from the photodegradation of this compound include various smaller organic molecules, which result from the breakdown of the macrolide structure .
Scientific Research Applications
Tylosin tartrate has a wide range of applications in scientific research:
Mechanism of Action
Tylosin tartrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain during translation . This action is similar to other macrolide antibiotics, such as erythromycin . The primary molecular targets are the ribosomal RNA and associated proteins involved in protein synthesis .
Comparison with Similar Compounds
Tylosin tartrate is often compared with other macrolide antibiotics, such as erythromycin, azithromycin, and clarithromycin. While all these antibiotics share a similar mechanism of action, this compound is unique in its specific use in veterinary medicine and its effectiveness against Mycoplasma .
Similar Compounds
Erythromycin: Another macrolide antibiotic used in human medicine.
Azithromycin: Known for its extended half-life and broad-spectrum activity.
Clarithromycin: Used for respiratory infections and has a similar mechanism of action.
This compound stands out due to its specific applications in veterinary medicine and its effectiveness in treating infections in livestock and poultry .
Properties
IUPAC Name |
2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPYTXDJUQJLPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H77NO17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859637 | |
Record name | 15-{[(6-Deoxy-2,3-di-O-methylhexopyranosyl)oxy]methyl}-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methylhexopyranosyl)-3-(dimethylamino)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
916.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS] | |
Record name | Tylosin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1243 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether. | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1823 | |
Record name | TYLOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The inhibition of peptide bond formation by tylosin, a 16-membered ring macrolide, was studied in a model system derived from Escherichia coli. In this cell-free system, a peptide bond is formed between puromycin (acceptor substrate) and AcPhe-tRNA (donor substrate) bound at the P-site of poly(U)-programmed ribosomes. It is shown that tylosin inhibits puromycin reaction as a slow-binding, slowly reversible inhibitor. Detailed kinetic analysis reveals that tylosin (I) reacts rapidly with complex C, i.e., the AcPhe-tRNA. poly(U).70S ribosome complex, to form the encounter complex CI, which then undergoes a slow isomerization and is converted to a tight complex, CI, inactive toward puromycin. These events are described by the scheme C + I <==> (K(i)) CI <==> (k(4), k(5)) CI. The K(i), k(4), and k(5) values are equal to 3 microM, 1.5 min(-1), and 2.5 x 10(-3) min(-1), respectively. The extremely low value of k(5) implies that the inactivation of complex C by tylosin is almost irreversible. The irreversibility of the tylosin effect on peptide bond formation is significant for the interpretation of this antibiotic's therapeutic properties; it also renders the tylosin reaction a useful tool in the study of other macrolides failing to inhibit the puromycin reaction but competing with tylosin for common binding sites on the ribosome. Thus, the tylosin reaction, in conjunction with the puromycin reaction, was applied to investigate the erythromycin mode of action. It is shown that erythromycin (Er), like tylosin, interacts with complex C according to the kinetic scheme C + Er <==> (K(er)) CEr <==> (k(6), k(7)) C*Er and forms a tight complex, CEr, which remains active toward puromycin. The determination of K(er), k(6), and k(7) enables us to classify erythromycin as a slow-binding ligand of ribosomes | |
Details | PMID:10995229, Dinos GP, Kalpaxis DL; Biochemistry 39 (38): 11621-8 (2000) | |
Record name | TYLOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water | |
CAS No. |
1401-69-0 | |
Record name | Tylosin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYLOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
128-132 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1823 | |
Record name | TYLOSIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is tylosin tartrate and what is its mechanism of action?
A1: this compound is a macrolide antibiotic primarily used in veterinary medicine. [] It exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits protein synthesis, ultimately leading to bacterial growth arrest or death.
Q2: What types of bacteria is this compound effective against?
A2: this compound demonstrates strong activity against Gram-positive bacteria, including Staphylococcus spp. and Streptococcus spp. [, , ] It is also effective against Mycoplasma spp., which are often implicated in respiratory diseases in poultry and livestock. [, , , ]
Q3: How does the structure of this compound relate to its activity?
A3: While specific structure-activity relationship studies are limited in the provided research, modifications to the glycolic side chain of the related compound pleuromutilin significantly impact its antibacterial activity. [] This suggests that similar modifications to the tylosin structure could influence its potency and spectrum of activity.
Q4: How is this compound typically administered to animals?
A4: this compound can be administered to animals through various routes, including oral administration via feed or drinking water, as well as intramuscular and intravenous injections. [, , , , ] The choice of administration route depends on the specific application and animal species.
Q5: What factors can influence the efficacy of this compound treatment?
A5: Several factors can influence the efficacy of this compound treatment. One key factor is the initial bacterial load, with lower pretreatment loads generally associated with faster pathogen eradication. [] Additionally, the emergence of resistance mechanisms in target bacteria can significantly impact treatment success. []
Q6: What are the known mechanisms of resistance to this compound in bacteria?
A6: One of the primary mechanisms of resistance to macrolide antibiotics like this compound involves mutations in the 23S rRNA gene. [] These mutations can alter the binding site of the antibiotic, reducing its ability to inhibit protein synthesis.
Q7: Are there alternative drugs that can be used to treat infections caused by this compound-resistant bacteria?
A7: Yes, alternative drugs, such as danofloxacin mesylate, have shown efficacy against macrolide-resistant Mycoplasma hyopneumoniae infections. [] This highlights the importance of considering alternative treatment options when resistance to this compound is suspected or confirmed.
Q8: Has the in vitro susceptibility of Mycoplasma bovis to this compound changed over time?
A8: Research suggests that the in vitro susceptibility of Mycoplasma bovis to this compound has decreased over time, with increasing minimum inhibitory concentration (MIC) values observed over several decades. [] This underscores the importance of continuous monitoring of antimicrobial susceptibility patterns to guide treatment decisions.
Q9: Are there any concerns regarding the development of cross-resistance with other antibiotics?
A9: Studies with the pleuromutilin derivative 81.723 hfu, a compound structurally related to tylosin, have shown cross-resistance with lincomycin and erythromycin in Klebsiella pneumoniae. [] This suggests the potential for cross-resistance between tylosin and other macrolide antibiotics.
Q10: What are the potential implications of using this compound on honey bee health?
A10: Research has shown that this compound treatment can significantly impact the gut microbiota of honey bees, reducing bacterial diversity and the abundance of beneficial bacteria. [] This dysbiosis can increase susceptibility to opportunistic pathogens, potentially impacting colony health and productivity.
Q11: Can probiotics mitigate the negative effects of this compound on honey bee gut microbiota?
A11: Preliminary studies indicate that probiotic treatments using a cocktail of cultured bee gut bacteria may help ameliorate the negative impacts of this compound on the honey bee gut microbiota. [] This suggests a potential strategy for mitigating the risks associated with antibiotic use in beekeeping.
Q12: What are some challenges in developing and validating analytical methods for this compound?
A12: The complex matrices encountered in biological samples and pharmaceutical formulations can pose challenges for the accurate and reliable quantification of this compound. Developing specific and sensitive analytical methods, coupled with robust validation procedures, is crucial for ensuring accurate measurement and monitoring.
Q13: What analytical techniques are commonly employed for the quantification of this compound?
A13: High-performance liquid chromatography (HPLC) with various detection methods, such as ultraviolet (UV) spectrophotometry, is frequently used for this compound analysis. [, , ] These techniques offer the sensitivity and selectivity required for accurate quantification in complex matrices.
Q14: Are there certified reference materials available for this compound?
A14: Yes, certified reference materials (CRMs) for this compound are available, playing a crucial role in ensuring the accuracy and traceability of analytical measurements. [, ] These CRMs are essential for validating analytical methods, monitoring food safety, and controlling the quality of veterinary medicinal products.
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